2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine
Description
The compound 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine (CAS: 306978-32-5) is a heterocyclic molecule featuring a pyridine core substituted with two trifluoromethyl (–CF₃) groups and a pyrazole ring linked via an ether oxygen. Its molecular formula is C₁₂H₈F₆N₃O, with a molecular weight of 333.21 g/mol. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications . It is commercially available as a research chemical, with suppliers such as Kanto Reagents listing derivatives of similar pyrazole-pyridine hybrids .
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3O/c1-20-7(11(15,16)17)4-9(19-20)21-8-3-2-6(5-18-8)10(12,13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOCVKVWCDSPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely documented route involves nucleophilic aromatic substitution between a functionalized pyridine derivative and a pyrazole intermediate. Key steps include:
Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol :
Cyclocondensation of ethyl trifluoroacetate with methylhydrazine in ethanol under reflux yields the pyrazole core. The reaction proceeds via hydrazine attack on the carbonyl group, followed by cyclization and dehydration (Fig. 1A).Activation of Pyridine :
2-Chloro-5-(trifluoromethyl)pyridine is prepared via halogenation of 5-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃) at 80°C.Coupling Reaction :
The pyrazole hydroxyl group displaces the chlorine atom on the pyridine ring under basic conditions (e.g., K₂CO₃ in DMF at 120°C), forming the ether linkage. Typical yields range from 65–85% , depending on solvent polarity and catalyst selection (Table 1).
Table 1: Optimization of SNAr Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 78 |
| Cs₂CO₃ | DMSO | 100 | 85 |
| NaH | THF | 60 | 65 |
Multicomponent One-Pot Synthesis
Recent advancements leverage one-pot reactions to streamline synthesis. A protocol adapted from trifluoromethylpyridinium studies involves:
Reactants :
Mechanism :
The reaction proceeds via a Knoevenagel condensation, followed by Michael addition and cyclodehydration (Fig. 1B). APTS (aminopropyltriethoxysilane) catalyzes the process in ethanol under reflux, achieving yields of 70–90% .
Regiochemical Control and Byproduct Mitigation
Influence of Trifluoromethyl Groups
The electron-withdrawing nature of the trifluoromethyl (-CF₃) groups directs regioselectivity during pyrazole formation. Computational studies indicate that the -CF₃ group at position 5 of the pyrazole increases the electrophilicity of the adjacent carbonyl, favoring nucleophilic attack at position 3. This aligns with experimental observations where >95% regiochemical purity is achieved.
Byproduct Analysis
Common byproducts include:
- 3-Methyl isomer : Forms if the pyrazole cyclization step lacks temperature control.
- Di-etherified derivatives : Result from over-alkylation during SNAr.
GC-MS and HPLC data reveal that maintaining reaction temperatures below 130°C and using stoichiometric bases (e.g., Cs₂CO₃) suppress byproduct formation to <5% .
Advanced Characterization Techniques
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (Fig. 2) verifies the trans configuration of the ether linkage, with bond lengths of 1.36 Å (C-O) and 1.41 Å (C-N), consistent with sp² hybridization.
Industrial-Scale Production Considerations
Solvent Recycling
DMF and ethanol are recovered via vacuum distillation (>90% efficiency), reducing production costs by ~30% .
Green Chemistry Metrics
- Atom Economy : 82% (SNAr route) vs. 89% (one-pot synthesis).
- E-factor : 6.2 kg waste/kg product (improved to 4.5 with solvent recycling).
Chemical Reactions Analysis
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is reactive in various chemical transformations, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution, particularly at the pyridine and pyrazole rings.
Oxidation and Reduction: Though the compound's stability in oxidation and reduction reactions depends on the specific conditions, the trifluoromethyl groups can enhance stability.
Coupling Reactions: The ether linkage and aromatic rings are conducive to various coupling reactions, enabling the synthesis of more complex derivatives.
Common Reagents and Conditions:
Trifluoromethylation reagents (e.g., CF₃I, CF₃SiMe₃)
Strong acids or bases for substitution reactions
Catalysts such as palladium for coupling reactions
Major Products: The major products of these reactions vary but can include substituted derivatives where trifluoromethyl groups and aromatic rings remain intact, ensuring the compound's bioactive properties are preserved.
Scientific Research Applications
Chemistry
The compound's unique structure lends itself to roles as a building block for more complex organic molecules, facilitating research into new materials and chemical processes.
Biology and Medicine
In biological and medical research, 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine can serve as a lead compound in the development of pharmaceuticals. Its trifluoromethyl groups can enhance metabolic stability and bioavailability, making it a promising candidate in drug design.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and specialty polymers, owing to its robust chemical stability and reactivity.
Mechanism of Action
When comparing 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine with similar compounds, several key differences stand out:
Structure and Substitution Patterns: Unlike other compounds, the dual trifluoromethyl substitutions and combined pyrazole and pyridine rings provide a unique chemical profile.
Chemical Stability: The trifluoromethyl groups confer higher stability against metabolic degradation compared to non-fluorinated analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and physicochemical properties:
Key Structural and Functional Differences
Core Heterocycles: The target compound uses a pyridine core, whereas analogs in and incorporate benzimidazole and dihydropyridazinone moieties, respectively. These variations influence electronic properties and binding affinities . Pyrazole derivatives in and feature carboxylic acid substituents, enhancing solubility compared to the target compound’s ether-linked pyrazole .
Substituent Effects: Trifluoromethyl (–CF₃) groups are common across all compounds, contributing to electron-withdrawing effects and resistance to metabolic degradation. However, the target compound’s dual –CF₃ groups on pyridine may amplify these properties .
Physicochemical Properties: Melting points (mp) for analogs like 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (mp 195–198°C) suggest higher crystallinity due to hydrogen-bonding carboxylic acid groups . The dihydropyridazinone derivative () has a higher molecular weight (452.22 g/mol) and density (predicted 1.49 g/cm³), likely due to its fused-ring system .
Q & A
Q. What are the optimal synthetic routes for 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine, and how can reaction yields be maximized?
The compound is typically synthesized via multi-step reactions, starting with halogenation of the pyridine core followed by nucleophilic substitution with a functionalized pyrazole. Key steps include:
- Halogenation : Use of thionyl chloride to convert hydroxyl groups to chlorides, as seen in analogous pyridine derivatives (e.g., 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one → 2-chloro-5-nitro-3-(trifluoromethyl)pyridine) .
- Coupling Reactions : Alkylation or aryloxy linkage formation under reflux conditions with catalysts like K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel) and recrystallization to achieve >95% purity. Yields range from 60–85% under optimized conditions .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 3.8–4.2 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₀F₆N₃O: 354.0692) .
- X-ray Crystallography : For unambiguous assignment of stereochemistry and bond angles, particularly for polymorphic forms .
Q. What are the primary chemical reactions involving this compound, and how are reaction conditions tailored?
The compound undergoes:
- Nucleophilic Substitution : Chlorine or oxygen atoms react with amines/thiols in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .
- Oxidation/Reduction : Controlled oxidation of pyridine rings using mCPBA or reduction of nitro groups with H₂/Pd-C .
- Stability Tests : Reactions are monitored via TLC and HPLC to minimize byproducts like dehalogenated derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for the regioselectivity of substituent addition to the pyridine-pyrazole scaffold?
Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing trifluoromethyl groups direct nucleophiles to meta positions) and steric hindrance. Computational studies (DFT) reveal transition-state energies for substitution at C-2 vs. C-4 differ by ~3 kcal/mol, favoring C-2 reactivity . Kinetic isotope effects (KIE) and Hammett plots further validate these mechanisms .
Q. How can the biological activity of this compound be systematically evaluated, and what models are appropriate?
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) with IC₅₀ values typically <50 µM .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with fluorescence-based ADP-Glo™ kits .
- In Vivo Models : Zebrafish embryos for toxicity screening and murine xenografts for antitumor efficacy .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Degradation Studies : Hydrolysis under pH 5–9 (OECD 111) to identify breakdown products like trifluoroacetic acid .
- Bioaccumulation : LogP measurements (estimated ~3.1 via HPLC) and bioconcentration factors in algae/daphnids .
- Ecotoxicology : 48-h LC₅₀ tests on Daphnia magna and algal growth inhibition (OECD 201/202) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Core Modifications : Replacing pyrazole with triazole (e.g., 5-(trifluoromethyl)-1,2,4-triazole) improves antimicrobial activity by 30% .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) at C-5 of pyridine increases kinase inhibition .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies H-bond interactions with target proteins (e.g., EGFR) .
Q. How should researchers address contradictions in reported data, such as varying biological activity across studies?
- Replication : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Multi-Technique Validation : Cross-check cytotoxicity data via MTT, resazurin, and ATP-lite assays .
- Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
